1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
説明
This compound features a 1,2,3-triazole core substituted at the 1-position with a phenethylsulfonyl-functionalized azetidine ring and at the 4-position with a phenoxymethyl group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
特性
IUPAC Name |
4-(phenoxymethyl)-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-28(26,12-11-17-7-3-1-4-8-17)23-14-19(15-23)24-13-18(21-22-24)16-27-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKQXCHORRIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the formation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require optimized reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction pathways as laboratory-scale synthesis, with adjustments for scalability, cost-efficiency, and safety.
化学反応の分析
Types of Reactions
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Effects on Specificity and Activity
a) Sulfonyl vs. Carbonyl Amide Linkages
The sulfonyl group in the target compound contrasts with carbonyl amide linkages in analogs like 1-substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole. Evidence indicates that sulfonyl linkages (e.g., in 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole) enhance specificity compared to carbonyl amides, likely due to improved steric and electronic interactions with target proteins .
b) Azetidine vs. Benzyl/Pyrrolidine Substituents
- 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole (2ab) : The pyrrolidine ring and dichlorobenzyloxy group introduce bulk and halogen-mediated hydrophobic interactions, which may enhance membrane permeability but reduce solubility compared to the target compound .
c) Phenoxymethyl vs. Trifluoromethyl/Aryl Substituents
- 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) : Fluorinated analogs exhibit higher lipophilicity and metabolic stability but may incur cytotoxicity due to trifluoromethyl groups .
- 4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole: Chlorinated naphthalene substituents confer high binding energy (-12.19 kcal/mol) in docking studies with IMPDH, suggesting the target compound’s phenoxymethyl group could be optimized for similar interactions .
生物活性
The compound 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS No.: 2034592-96-4) is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves the formation of the triazole ring through the reaction of azetidine derivatives with phenoxymethyl moieties. The process typically includes:
- Formation of the Azetidine Ring : Utilizing phenethylsulfonyl derivatives.
- Triazole Formation : Employing click chemistry techniques, particularly the Huisgen cycloaddition, to yield the triazole structure.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The biological activity of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has been evaluated against various fungal strains:
- Tested Strains : Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici.
- Results : The compound exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Rhizoctonia solani | 0.18 |
| Sclerotinia sclerotiorum | 2.28 |
| Fusarium graminearum | 1.01 |
| Phytophthora capsici | 1.85 |
Xanthine Oxidase Inhibition
Recent studies have indicated that triazole derivatives can also act as xanthine oxidase inhibitors, which are beneficial in treating conditions like gout:
- Inhibitory Activity : The compound was assessed for its ability to inhibit xanthine oxidase (XO).
- IC50 Value : Preliminary findings suggest an IC50 value that positions it as a competitive inhibitor against allopurinol.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to active sites on target enzymes such as XO or fungal cytochromes.
- Disruption of Fungal Cell Wall Synthesis : Interference with the biosynthetic pathways essential for fungal survival.
Case Study 1: Antifungal Efficacy in Agricultural Applications
A study evaluated the efficacy of this compound in controlling rice sheath blight and rape sclerotinia rot in field trials. The results indicated a significant reduction in disease incidence compared to untreated controls.
Case Study 2: In Vivo Studies on Gout Models
In animal models, the compound demonstrated a marked reduction in serum uric acid levels, suggesting its potential utility in managing hyperuricemia and gout.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole?
- Methodology : The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-triazole formation. Key steps include:
- Functionalization of azetidine with phenethylsulfonyl groups via nucleophilic substitution.
- Alkylation of propargyl derivatives with phenoxymethyl groups.
- Final cycloaddition using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in THF/H₂O (1:1) at 50°C for 16 hours .
- Purification via column chromatography (CH₂Cl₂/MeOH gradients) and HPLC for >95% purity .
Q. How is structural characterization of this compound validated?
- Methodology :
- 1H/13C NMR : Confirms regiochemistry (e.g., 1,4-substitution via diagnostic triazole proton at δ 7.6–8.0 ppm) and phenoxymethyl linkage (δ 5.5 ppm for –CH₂–) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Ensures purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Methodology :
- Byproducts : Residual alkyne/azide starting materials or 1,5-regioisomers from non-catalyzed reactions.
- Resolution : Optimize Cu(I) catalyst loading (e.g., 10 mol% CuSO₄) to suppress 1,5-isomers .
- Purification : Gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 4:1) isolates the target compound from polar impurities .
Advanced Research Questions
Q. How does Cu(I) catalysis influence regioselectivity in triazole formation?
- Mechanistic Insight : Cu(I) stabilizes the terminal alkyne, lowering the activation barrier for 1,3-dipolar cycloaddition and enforcing 1,4-regioselectivity. Computational studies suggest a stepwise mechanism involving Cu-acetylide intermediates .
- Experimental Validation : Comparative NMR of Cu-catalyzed vs. thermal reactions shows exclusive 1,4-substitution under Cu(I) conditions .
Q. What in vitro models are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Cytotoxicity : MTT assay in MCF-7 cells (IC₅₀ determination; e.g., triazole derivatives show IC₅₀ ~4.78 μM) .
- Target Engagement : Competitive binding assays (e.g., JNK inhibition via Western blot for pJNK suppression) .
- SAR Optimization : Substituent variations (e.g., phenoxymethyl vs. benzyl groups) tested for potency and selectivity .
Q. How can computational methods aid in structure-activity relationship (SAR) analysis?
- Methodology :
- Docking Studies : AutoDock/Vina simulations to predict binding poses in target proteins (e.g., JNK or microbial enzymes). Example: Triazole-phenoxymethyl hybrids show hydrogen bonding with catalytic lysine residues .
- QSAR Modeling : ML-based models (e.g., Random Forest) correlate logP, polar surface area, and steric parameters with bioactivity .
Data Contradictions and Resolution
Q. Discrepancies in reported cytotoxicity of triazole derivatives: How to reconcile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
